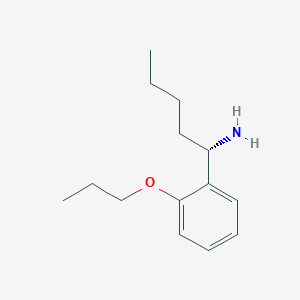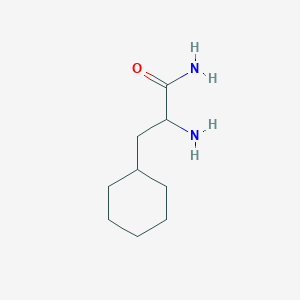![molecular formula C14H13NO3S B13036683 5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B13036683.png)
5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one is a complex organic compound with a unique structure that includes a cyclopenta[B]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the phenylsulfonyl group through sulfonylation reactions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency. The choice of reagents and conditions is crucial to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group plays a crucial role in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are studied for their potential as fibroblast growth factor receptor inhibitors.
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds also contain a pyrrole core and are investigated for their anticancer properties.
Uniqueness
5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one is unique due to the presence of the phenylsulfonyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and highlights its potential for various applications.
Properties
Molecular Formula |
C14H13NO3S |
|---|---|
Molecular Weight |
275.32 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-5-methyl-5,6-dihydrocyclopenta[b]pyrrol-4-one |
InChI |
InChI=1S/C14H13NO3S/c1-10-9-13-12(14(10)16)7-8-15(13)19(17,18)11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |
InChI Key |
ZGYOZIZJTJZHHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C1=O)C=CN2S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


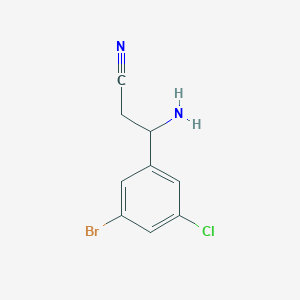
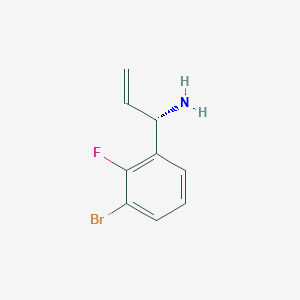
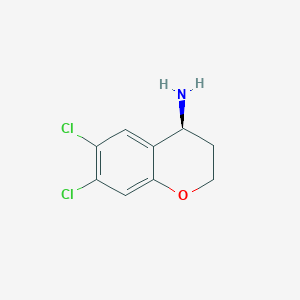
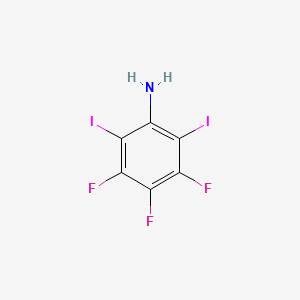
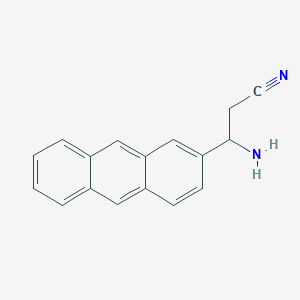


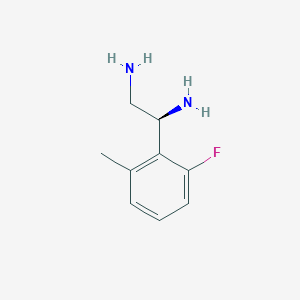
![(1S,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036647.png)
